molecular formula C23H17ClO2 B3043046 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin CAS No. 720673-14-3

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin

Cat. No. B3043046
CAS RN: 720673-14-3
M. Wt: 360.8 g/mol
InChI Key: ANNOQGRREDTPPE-UHFFFAOYSA-N
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Description

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin is a chemical compound with the molecular formula C23H17ClO2 . It has a molecular weight of 360.83 .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin consists of a benzene ring attached to a coumarin core . The coumarin core is a heterocyclic compound that is widely found in nature .

Scientific Research Applications

Synthesis and Structural Studies

  • Novel Synthesis Approaches : Researchers have developed methods for synthesizing various phenylcoumarin derivatives. For instance, a study by Clerici and Porta (1993) demonstrates the synthesis of 4-hydroxy-3-phenylcoumarins through a titanium(III)-mediated reaction, highlighting the versatility of coumarin derivatives in chemical synthesis (Clerici & Porta, 1993).
  • Structural Characterization : The structural characteristics of various phenylcoumarin derivatives, including their spectral properties, have been extensively studied. For example, Pişkin, Durmuş, and Bulut (2012) examined the photophysical and photochemical properties of phenylcoumarin-bearing zinc phthalocyanines, contributing to the understanding of their potential applications (Pişkin, Durmuş, & Bulut, 2012).

Biological Activities and Applications

  • Antibacterial and Cytotoxic Properties : Phenylcoumarin derivatives have shown promising antibacterial and cytotoxic activities. Quadri-Spinelli et al. (2000) identified new coumarin derivatives with antibacterial properties from the fern Cyclosorus interruptus (Quadri-Spinelli et al., 2000).
  • Potential in Cancer Research : Some phenylcoumarin compounds have demonstrated potential in cancer research due to their cytotoxic activities against various cancer cell lines. Musa et al. (2011) explored the cytotoxic activity of new acetoxycoumarin derivatives in different cancer cell lines, revealing their therapeutic potential (Musa et al., 2011).

Future Directions

Coumarin derivatives, including 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new coumarin derivatives, the exploration of their biological activities, and the development of new therapeutic agents based on these compounds .

properties

IUPAC Name

4-benzyl-6-chloro-7-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO2/c1-15-12-21-18(14-20(15)24)19(13-16-8-4-2-5-9-16)22(23(25)26-21)17-10-6-3-7-11-17/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNOQGRREDTPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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